(Z)-N-[(1-methyl-1H-indol-3-yl)methylidene]hydroxylamine
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Overview
Description
(Z)-N-[(1-methyl-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-[(1-methyl-1H-indol-3-yl)methylidene]hydroxylamine typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction would produce the corresponding amine.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex indole derivatives.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-[(1-methyl-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tubulin polymerization, thereby disrupting cell division and exhibiting anticancer activity .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of (Z)-N-[(1-methyl-1H-indol-3-yl)methylidene]hydroxylamine.
N-[(1-methyl-1H-indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide: Another indole derivative with similar biological activities.
Uniqueness: this compound is unique due to its specific structural features and the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(NE)-N-[(1-methylindol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N2O/c1-12-7-8(6-11-13)9-4-2-3-5-10(9)12/h2-7,13H,1H3/b11-6+ |
InChI Key |
KUHURMPQAAFGNR-IZZDOVSWSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/O |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NO |
Origin of Product |
United States |
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